N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899959-88-7
Cat. No.: VC4375219
Molecular Formula: C20H16F3N3O
Molecular Weight: 371.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899959-88-7 |
|---|---|
| Molecular Formula | C20H16F3N3O |
| Molecular Weight | 371.363 |
| IUPAC Name | N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C20H16F3N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27) |
| Standard InChI Key | QWEHXOGGFJTNCQ-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC=C4F)F |
Introduction
N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound belonging to the class of aromatic anilides. It features a pyrrolo[1,2-a]pyrazine core with two fluorinated phenyl groups attached to the nitrogen atoms, suggesting potential bioactivity, particularly in pharmaceutical contexts.
Synthesis Methods
The synthesis of N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to purify and characterize the final product.
Potential Applications
This compound has potential applications in medicinal chemistry due to its unique structure and the presence of fluorinated phenyl groups. Further studies are essential to fully explore its pharmacological profile and therapeutic potential.
Mechanism of Action
The mechanism of action for this compound is still under investigation. Current research aims to elucidate specific targets and pathways affected by this compound, which could provide insights into its potential therapeutic uses.
Analytical Techniques
Techniques like differential scanning calorimetry (DSC) could provide further insights into thermal properties, while NMR and HPLC are crucial for purification and characterization.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume